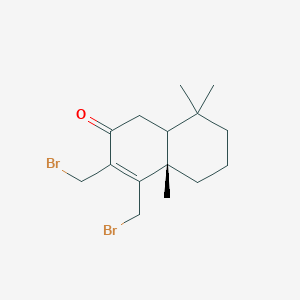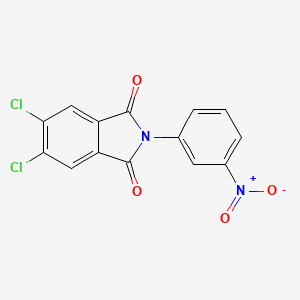![molecular formula C24H21N3O7 B11542627 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and nitrobenzoate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 2-methoxy-4-formylphenyl 4-nitrobenzoate with 2-[(3-methylphenoxy)acetyl]hydrazine under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy and phenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and phenyl groups.
Reduction: Amino derivatives of the nitro group.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-4-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- 2-methoxy-4-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
Uniqueness
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is unique due to the presence of the 3-methylphenoxy group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interaction with molecular targets, making it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C24H21N3O7 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H21N3O7/c1-16-4-3-5-20(12-16)33-15-23(28)26-25-14-17-6-11-21(22(13-17)32-2)34-24(29)18-7-9-19(10-8-18)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
Clé InChI |
WGOGJUXOBWXUBB-AFUMVMLFSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
